molecular formula C21H27N3O B13387265 N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine CAS No. 14030-77-4

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine

Katalognummer: B13387265
CAS-Nummer: 14030-77-4
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: SFNKTTXBZXVGOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine, more commonly known as Metodesnitazene, is a synthetic compound of significant interest in specialized chemical and pharmacological research . It is recognized by international monitoring bodies as part of the nitazene class of synthetic opioids . As a benzimidazole-derived substance, its primary research value lies in the study of its structure-activity relationships (SAR) and its interaction with opioid receptors. Researchers utilize this compound in in vitro assays and analytical studies to understand the pharmacological profile and potency of emerging synthetic opioids. This product is provided exclusively for forensic analysis and the advancement of scientific knowledge. It is intended for use in controlled laboratory settings by qualified personnel only. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use of any kind. All necessary safety protocols must be followed when handling this substance.

Eigenschaften

CAS-Nummer

14030-77-4

Molekularformel

C21H27N3O

Molekulargewicht

337.5 g/mol

IUPAC-Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine

InChI

InChI=1S/C21H27N3O/c1-4-23(5-2)14-15-24-20-9-7-6-8-19(20)22-21(24)16-17-10-12-18(25-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3

InChI-Schlüssel

SFNKTTXBZXVGOH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Benzimidazole Formation

The synthesis begins with constructing the benzimidazole scaffold via condensation of o-phenylenediamine with appropriate precursors. Two primary approaches dominate:

a. Aldehyde-Mediated Cyclization
Reaction of o-phenylenediamine with 4-methoxyphenylacetic acid derivatives under acidic conditions yields 2-[(4-methoxyphenyl)methyl]-1H-benzimidazole. For example:

  • o-Phenylenediamine (1.0 eq) and 4-methoxyphenylacetic acid imidate (1.2 eq) are refluxed in acetic acid (12 h, 110°C), producing the benzimidazole core with ~75% yield after recrystallization.

b. Nitro Reduction Pathway
An alternative route involves regioselective reduction of nitro intermediates:

  • 1-Chloro-2,4-dinitrobenzene reacts with 2-diethylaminoethylamine (1.1 eq) in ethanol (6 h, 60°C) to form a nitroaniline derivative.
  • Reduction with ammonium sulfide (2.5 eq) in aqueous ethanol (4 h, 25°C) generates the ortho-phenylenediamine intermediate.

Introduction of the Diethylaminoethyl Side Chain

The benzimidazole core undergoes N-alkylation to attach the diethylaminoethyl group. Key methods include:

a. Direct Alkylation

  • 2-[(4-Methoxyphenyl)methyl]-1H-benzimidazole (1.0 eq) is treated with diethylaminoethyl chloride (1.5 eq) in DMF, using K₂CO₃ (2.0 eq) as a base (12 h, 80°C). Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the target compound (62% purity, improved to 95% after HCl salt formation).

b. Mitsunobu Reaction
For sterically hindered substrates:

Industrial-Scale Optimization

Patents highlight scalable modifications:

Parameter Laboratory Scale Industrial Process
Catalyst None Pd/C (0.5 wt%)
Solvent Ethanol Isopropanol/water (3:1)
Purification Column chromatography Crystallization (HCl salt)
Yield 62–75% 88–92%

Key advancements:

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Purity (%)
Aldehyde Cyclization Short reaction time Requires acidic conditions 75 98
Nitro Reduction High regioselectivity Multi-step process 68 95
Mitsunobu Reaction Mild conditions Expensive reagents 58 97

Characterization and Quality Control

Final products are validated using:

  • ¹H/¹³C NMR : Confirmation of N,N-diethylaminoethyl (δ 2.5–3.1 ppm, quartet) and methoxyphenyl (δ 3.8 ppm, singlet) groups.
  • HPLC : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Elemental Analysis : C 68.2%, H 7.1%, N 12.4% (theoretical: C 68.3%, H 7.0%, N 12.5%).

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Benzimidazole Core : Oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) generates hydroxylated or quinone-like derivatives.

  • Methoxy Group : Enzymatic O-dealkylation via cytochrome P450 (CYP450) removes the methoxy group, producing a phenolic derivative .

Table 1: Oxidation Pathways

Reagent/ConditionsSite of ReactionProductReference
KMnO₄ (acidic/neutral)Benzimidazole ringHydroxylated derivatives
CYP450 enzymesMethoxyphenyl groupPhenolic derivative (O-dealkylation)

Reduction Reactions

Reductive transformations primarily target the tertiary amine and side chains:

  • N-Dealkylation : Metabolic reduction via CYP450 cleaves the N-ethyl groups, yielding N-desethyl metodesnitazene (M1) and N,N-didesethyl metodesnitazene (M2) .

  • Side-Chain Reduction : Sodium borohydride (NaBH₄) reduces imine linkages in the benzimidazole ring under controlled conditions.

Table 2: Reduction Pathways

Reagent/ConditionsSite of ReactionProductReference
NaBH₄ (methanol)Imine linkagesSaturated benzimidazole derivatives
CYP450 enzymesDiethylaminoethyl chainN-desethyl metabolites (M1, M2)

Substitution Reactions

The methoxyphenyl and benzimidazole moieties participate in nucleophilic substitution:

  • Methoxyphenyl Group : Reaction with amines or thiols replaces the methoxy group, forming sulfides or secondary amines.

  • Ethanamine Side Chain : Alkylation with alkyl halides produces quaternary ammonium salts.

Table 3: Substitution Reactions

Reagent/ConditionsSite of ReactionProductReference
Amines (e.g., NH₃)Methoxyphenyl groupSecondary amines
Methyl iodide (CH₃I)Tertiary amineQuaternary ammonium salt

Metabolic Pathways

In vivo studies identify two primary metabolic routes :

  • N-Dealkylation : Sequential removal of ethyl groups from the diethylaminoethyl chain.

  • O-Dealkylation : Demethylation of the 4-methoxyphenyl group to a hydroxylated metabolite.

Table 4: Metabolic Products

PathwayMajor MetaboliteMolecular FormulaReference
N-DealkylationN-Desethyl metodesnitazene (M1)C₁₉H₂₂N₃O
O-DealkylationPhenolic derivativeC₂₀H₂₅N₃O₂

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades in acidic or alkaline environments:

  • Acidic Hydrolysis : Cleavage of the benzimidazole ring generates 2-aminophenol derivatives.

  • Alkaline Conditions : Decomposition via β-elimination at the ethanamine side chain.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine is a synthetic compound with various applications in scientific research and industry. This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring structure.

Scientific Research Applications

  • Chemistry N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride is used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
  • Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine The compound is explored for potential therapeutic applications, particularly in developing new drugs.
  • Industry It is utilized in producing specialty chemicals and as an intermediate in various industrial processes.

Chemical Reactions

N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride undergoes various chemical reactions:

  • Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation leads to the formation of benzimidazole derivatives with oxidized side chains.
  • Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Reduction leads to the formation of reduced benzimidazole derivatives.
  • Substitution The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the methoxyphenyl group. Substitution leads to the formation of substituted benzimidazole derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, leading to analgesic and sedative effects. The compound’s interaction with these receptors triggers a cascade of intracellular signaling pathways, resulting in the modulation of pain perception and other physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Key structural variations among benzimidazole derivatives include:

Substituents on the benzimidazole ring (e.g., nitro, amino, or hydrogen at position 5).

Substituents on the phenyl ring (e.g., methoxy, ethoxy, or isopropoxy groups).

The table below summarizes critical differences:

Compound Name Substituent (Benzimidazole) Phenyl Group Substituent Nitro Group (Position 5) Molecular Formula Molecular Weight (g/mol)
Metodesnitazene (Target) 2-[(4-Methoxyphenyl)methyl] 4-Methoxy No C₂₁H₂₈N₃O 338.47
Metonitazene 2-[(4-Methoxyphenyl)methyl] 4-Methoxy Yes C₂₁H₂₆N₄O₃ 382.46
Isotonitazene 2-[(4-Isopropoxyphenyl)methyl] 4-Isopropoxy Yes C₂₃H₃₀N₄O₃ 410.51
Etazene 2-[(4-Ethoxyphenyl)methyl] 4-Ethoxy No C₂₂H₂₉N₃O 351.49

Sources :

Pharmacological and Functional Differences

  • Potency :

    • The nitro group at position 5 (e.g., in metonitazene and isotonitazene) significantly enhances opioid receptor binding affinity and potency. Metonitazene is reported to be 10–100× more potent than morphine .
    • Metodesnitazene , lacking the nitro group, exhibits reduced potency compared to its nitro-substituted analogs .
    • Etazene (ethoxy substituent) shows moderate activity, suggesting that larger alkoxy groups may reduce bioavailability or receptor interaction .
  • Solubility data for analogs include:
  • Etazene citrate : 64.7% water solubility .
  • Metonitazene : Lower solubility due to the nitro group .

Legal and Regulatory Status

  • Metodesnitazene : Listed as a controlled substance in Alabama (USA) since 2023 .
  • Isotonitazene : Banned globally under UN conventions for its extreme potency and overdose risks .

Biologische Aktivität

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine, often referred to as a benzimidazole derivative, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure, characterized by a benzimidazole core with a methoxyphenyl group and a diethylaminoethyl side chain. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Structure

The compound's IUPAC name is N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine, and its CAS number is 14030-77-4. The chemical structure can be summarized as follows:

Component Description
Benzimidazole Core A fused benzene and imidazole ring structure
Methoxyphenyl Group A phenyl ring substituted with a methoxy group
Diethylamino Side Chain Ethyl groups attached to an amino nitrogen

Synthesis

The synthesis typically involves:

  • Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with an aldehyde.
  • Introduction of the Methoxyphenyl Group: Reaction with methoxyphenylmethyl halide.
  • Attachment of the Diethylamino Chain: Alkylation with diethylaminoethyl chloride.

Pharmacological Profile

Research indicates that N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine exhibits diverse pharmacological properties, particularly in the following areas:

  • Antimicrobial Activity: Studies have shown that benzimidazole derivatives can possess significant antibacterial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties: The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
  • Opioid Receptor Activity: Preliminary data suggest interaction with mu-opioid receptors, indicating potential analgesic effects similar to known opioids .

The mechanism of action involves:

  • Receptor Binding: The compound may interact with specific receptors or enzymes, modulating their activity.
  • Signal Transduction: This interaction can lead to downstream effects that manifest as biological activity, including pain relief or antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various benzimidazole derivatives, N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was compared to standard antibiotics, showing promising results .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of several benzimidazole derivatives, including our compound of interest. The results indicated that it significantly inhibited the growth of breast cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis of Benzimidazole Derivatives

The following table summarizes the biological activities of selected benzimidazole derivatives:

Compound Activity Potency
N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamineAntimicrobial, AnticancerModerate
1H-benzimidazole derivativesAntiviralVariable
Other benzimidazole analogsAnalgesicHigh

Q & A

Q. What analytical techniques are recommended for the identification and confirmation of N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine in biological samples?

Answer: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for detecting and confirming this compound in biological fluids. LC-QTOF-MS provides high-resolution mass data for structural elucidation, while LC-MS/MS offers sensitivity and specificity for trace-level quantification. Key parameters include:

Parameter LC-QTOF-MS LC-MS/MS
Ionization ModeESI+ESI+
Collision Energy10–35 eV (ramped)Optimized transitions
Quantification Limit~0.1 ng/mL~0.05 ng/mL

Sample preparation involves methanol dilution and solid-phase extraction to minimize matrix interference .

Q. What are the established synthetic routes for synthesizing this compound?

Answer: The benzimidazole core is synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. The N,N-diethyl ethanamine side chain is introduced through alkylation or nucleophilic substitution. A seminal route involves:

Step 1: Condensation of 4-methoxybenzyl chloride with o-phenylenediamine to form the benzimidazole intermediate.

Step 2: Alkylation with 2-chloro-N,N-diethylethanamine in the presence of a base (e.g., K₂CO₃) .
Historical protocols from Hunger et al. (1957) and Hoffmann et al. (1960) provide foundational methodologies, though modern adaptations use microwave-assisted synthesis to reduce reaction times .

Advanced Research Questions

Q. How does structural modification of substituents on the benzimidazole core affect µ-opioid receptor binding affinity?

Answer: Modifications at the 4-methoxyphenyl group and the N,N-diethyl ethanamine chain significantly influence receptor interactions. For example:

  • Methoxy Group Replacement: Substitution with ethoxy or nitro groups alters lipophilicity and hydrogen-bonding capacity, impacting receptor residency time.
  • Side Chain Flexibility: Bulky substituents (e.g., cyclopropylmethyl) reduce binding affinity due to steric hindrance, as observed in nitazene analogues .

Recent molecular docking studies suggest that the 4-methoxy group forms a critical hydrogen bond with Tyr³²⁸ in the µ-opioid receptor’s binding pocket. Competitive binding assays (e.g., using [³H]DAMGO) are recommended to quantify Ki values .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

Answer: The compound exhibits pH-dependent degradation:

  • Acidic Conditions (pH < 3): Rapid hydrolysis of the benzimidazole ring occurs, forming 4-methoxybenzyl alcohol and secondary amines.
  • Neutral/Alkaline Conditions (pH 7–9): Stability improves, but photodegradation becomes significant under UV light.
Condition Degradation Pathway Half-Life (25°C)
pH 2.0, 37°CHydrolysis of benzimidazole2.3 hours
pH 7.4, UV lightPhotolytic cleavage of methoxy8.5 hours

Stabilization strategies include lyophilization and storage in amber vials at -20°C .

Q. How do regulatory classifications impact the handling and distribution of this compound for research purposes?

Answer: This compound is classified as a Schedule I controlled substance in the U.S. under the Controlled Substances Act (21 CFR §1308) due to its structural and pharmacological similarity to nitazene opioids (e.g., isotonitazene). Researchers must:

  • Obtain DEA licensure for procurement and storage.
  • Adhere to strict inventory logging and disposal protocols.
  • Use institutional review board (IRB)-approved protocols for in vitro studies to avoid legal noncompliance .

Q. What in vitro assays are suitable for evaluating the compound’s metabolic fate and cytochrome P450 interactions?

Answer:

  • Hepatocyte Incubations: Primary human hepatocytes (PHHs) or HepaRG cells are incubated with the compound (1–10 µM) to identify phase I/II metabolites via LC-HRMS.
  • CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess competitive/non-competitive inhibition. IC₅₀ values < 10 µM indicate high risk for drug-drug interactions.
  • Recombinant CYP Isozymes: Express individual CYPs (e.g., 2D6, 3A4) to pinpoint metabolic pathways .

Q. How can computational modeling predict the compound’s blood-brain barrier (BBB) permeability?

Answer: Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations estimate BBB penetration. Key parameters include:

  • LogP: Optimal range 2.5–3.5 for passive diffusion.
  • Polar Surface Area (PSA): < 90 Ų favors BBB crossing.
  • P-glycoprotein (P-gp) Efflux Ratio: In vitro MDCK-MDR1 assays determine susceptibility to efflux.
Parameter Value for Compound
Calculated LogP3.1
PSA78 Ų
P-gp Efflux Ratio8.2 (High efflux)

These data suggest limited CNS bioavailability unless co-administered with P-gp inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.